Enzymatic Product Specificity: OsKSL11 vs. OsKSL8
OsKSL11 converts syn-copalyl diphosphate almost entirely to stemod-13(17)-ene, whereas the closely related OsKSL8 produces a mixture of approximately 70% stemar-13-ene and approximately 20% stemod-12-ene with no detectable stemod-13(17)-ene [1][2]. Despite sharing 88.6% amino acid identity (92.0% nucleotide identity), these two enzymes exhibit completely divergent product outcomes—a feature that makes them an established model pair for investigating enzymatic determinants of diterpene cyclization specificity [1].
| Evidence Dimension | Diterpene product distribution from syn-CPP (recombinant enzyme assay) |
|---|---|
| Target Compound Data | OsKSL11: stemod-13(17)-ene >90% (nearly exclusive); trace stemod-12-ene and stemar-13-ene |
| Comparator Or Baseline | OsKSL8: stemar-13-ene ~70%; stemod-12-ene ~20%; stemod-13(17)-ene 0% |
| Quantified Difference | >90% stemod-13(17)-ene for OsKSL11 vs 0% for OsKSL8; product identity is mutually exclusive |
| Conditions | In vitro recombinant enzyme assays with syn-CPP substrate; product identification by GC-MS comparison to authentic standards |
Why This Matters
For any application requiring the stemodane backbone—whether metabolic engineering, in vitro reconstitution, or procurement of defined diterpene standards—OsKSL11/stemod-13(17)-ene is the sole enzymatic entry point; OsKSL8 cannot substitute.
- [1] Leonelli F, Migneco LM, Valletta A, et al. Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. Molecules. 2021;26(9):2761. doi:10.3390/molecules26092761. View Source
- [2] Xu M, Wilderman PR, Morrone D, Xu J, Roy A, Margis-Pinheiro M, Upadhyaya NM, Coates RM, Peters RJ. Functional characterization of the rice kaurene synthase-like gene family. Phytochemistry. 2007;68(3):312-326. doi:10.1016/j.phytochem.2006.10.016. View Source
